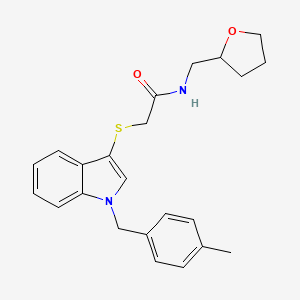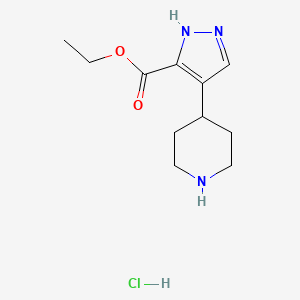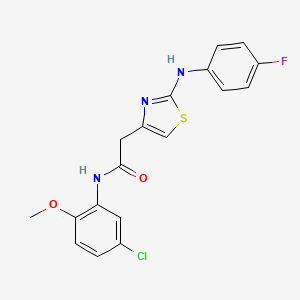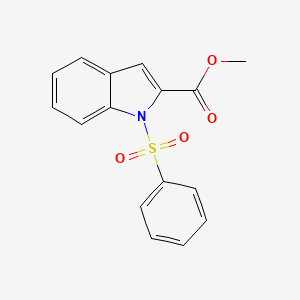
methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a phenylsulfonyl group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the phenylsulfonyl group attached to the nitrogen of the indole, and the methyl ester group attached to the 2-position of the indole .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo electrophilic substitution reactions at the C2 and C3 positions . The presence of the phenylsulfonyl group could potentially influence the reactivity of the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could influence its polarity and solubility .科学的研究の応用
Chemical Synthesis and Structural Analysis
Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is a compound that has been studied in various chemical synthesis processes and structural analyses. One study focused on the sulfenylation of pyrroles and indoles, noting the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles using similar compounds (Gilow et al., 1991). Another research synthesized new derivatives of 1-(phenylsulfonyl)indole and analyzed their crystal structures using single-crystal X-ray crystallography, highlighting the importance of the indole nitrogen phenylsulfonyl substituent (Mannes et al., 2017).
Reaction Mechanisms and Novel Synthetic Pathways
The compound has been investigated in various reaction mechanisms and novel synthetic pathways. For instance, one study explored the intramolecular vinylation of pyrrole derivatives using palladium, leading to the synthesis of substituted indoles (Yokoyama et al., 1991). Another research developed an efficient synthetic procedure for 4-substituted indole derivatives, demonstrating the utility of the compound in synthesizing important intermediates for numerous indole alkaloids (Fuji et al., 1992).
Biological Activity and Potential Therapeutic Applications
Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate derivatives have been synthesized and tested for biological activities, with implications for potential therapeutic applications. For example, a study synthesized tryptoline-3-carboxylic acid derivatives, showing potent antidiabetic activity in diabetic rats (Choudhary et al., 2011). Additionally, research on the synthesis of novel N1-phenylsulphonyl indole derivatives found potential ligands for the 5-HT6 receptor, suggesting uses in treating cognitive disorders (Nirogi et al., 2016).
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it’s plausible that this compound could interact with palladium catalysts in similar reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
One-carbon metabolism is a central metabolic pathway that could potentially be influenced by similar compounds . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .
Pharmacokinetics
A compound with a similar structure, sam-760, was predominantly metabolized by cyp3a, a member of the cytochrome p450 family . This suggests that “methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate” might also be metabolized by CYP3A, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Compounds with similar structures have been shown to participate in carbon–carbon bond-forming reactions . This could potentially lead to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of “methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and tolerant to various functional groups . Therefore, the reaction conditions could significantly impact the action of this compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 1-(benzenesulfonyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)15-11-12-7-5-6-10-14(12)17(15)22(19,20)13-8-3-2-4-9-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTAPYIIWKHERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)
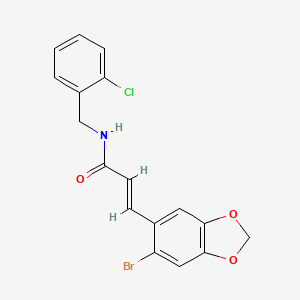
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2417286.png)
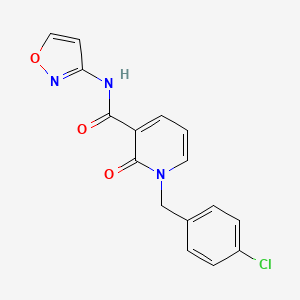

amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2417295.png)
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417296.png)
![N-isobutyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2417297.png)

![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)
